4-Bromo-3-nitropyridine hydrochloride
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Overview
Description
4-Bromo-3-nitropyridine hydrochloride is an organic compound with the molecular formula C5H4BrClN2O2 It is a derivative of pyridine, characterized by the presence of both bromine and nitro functional groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitropyridine hydrochloride typically involves the nitration of 4-bromo-3-nitropyridine. One common method includes the reaction of 4-bromopyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position. The resulting 4-bromo-3-nitropyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Products like 4-amino-3-nitropyridine or 4-thio-3-nitropyridine.
Reduction Reactions: 4-Bromo-3-aminopyridine.
Oxidation Reactions: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Bromo-3-nitropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitropyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of both bromine and nitro groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4-Bromo-2-nitropyridine: Similar structure but with the nitro group at the 2-position.
3-Bromo-4-nitropyridine: Similar structure but with the bromine and nitro groups swapped.
5-Bromo-2-hydroxy-3-nitropyridine: Contains an additional hydroxyl group.
Uniqueness: 4-Bromo-3-nitropyridine hydrochloride is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and potential applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-nitropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUXXJASPJSLDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743677 |
Source
|
Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260816-42-9 |
Source
|
Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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